molecular formula C21H16BrF3N2O2 B11584213 1-{5-bromo-1-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-1H-indol-3-yl}-2,2,2-trifluoroethanone

1-{5-bromo-1-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-1H-indol-3-yl}-2,2,2-trifluoroethanone

Cat. No.: B11584213
M. Wt: 465.3 g/mol
InChI Key: MFEILYJUDJAKET-UHFFFAOYSA-N
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Description

1-{5-BROMO-1-[2-OXO-2-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHYL]-1H-INDOL-3-YL}-2,2,2-TRIFLUOROETHAN-1-ONE is a complex organic compound that features a combination of indole, quinoline, and trifluoroethanone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{5-BROMO-1-[2-OXO-2-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHYL]-1H-INDOL-3-YL}-2,2,2-TRIFLUOROETHAN-1-ONE typically involves multi-step organic reactions. The process begins with the preparation of the indole and quinoline intermediates, followed by their coupling and subsequent functionalization to introduce the trifluoroethanone group.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-{5-BROMO-1-[2-OXO-2-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHYL]-1H-INDOL-3-YL}-2,2,2-TRIFLUOROETHAN-1-ONE undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 1-{5-BROMO-1-[2-OXO-2-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHYL]-1H-INDOL-3-YL}-2,2,2-TRIFLUOROETHAN-1-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects . The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Uniqueness: 1-{5-BROMO-1-[2-OXO-2-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHYL]-1H-INDOL-3-YL}-2,2,2-TRIFLUOROETHAN-1-ONE is unique due to the presence of the trifluoroethanone group, which imparts distinct electronic and steric properties. This makes it a valuable compound for various applications in medicinal chemistry and organic synthesis .

Properties

Molecular Formula

C21H16BrF3N2O2

Molecular Weight

465.3 g/mol

IUPAC Name

1-[5-bromo-1-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]indol-3-yl]-2,2,2-trifluoroethanone

InChI

InChI=1S/C21H16BrF3N2O2/c22-14-7-8-18-15(10-14)16(20(29)21(23,24)25)11-26(18)12-19(28)27-9-3-5-13-4-1-2-6-17(13)27/h1-2,4,6-8,10-11H,3,5,9,12H2

InChI Key

MFEILYJUDJAKET-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CN3C=C(C4=C3C=CC(=C4)Br)C(=O)C(F)(F)F

Origin of Product

United States

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